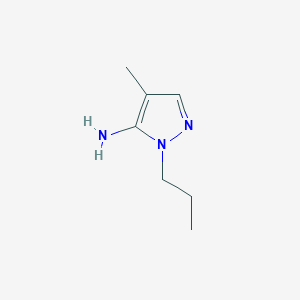

3-methyl-1-propyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

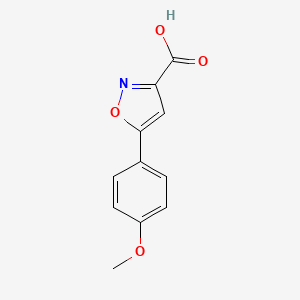

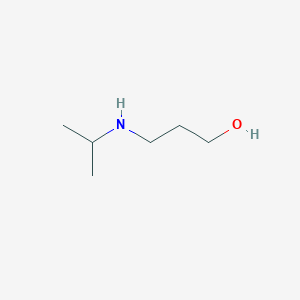

3-Methyl-1-propyl-1H-pyrazol-5-amine (MPA) is an organic compound with a molecular formula of C5H10N2. It is a member of the pyrazol class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. MPA is a colorless solid that is soluble in water and alcohol. It is a versatile compound that has a wide range of uses in both scientific research and industrial applications.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

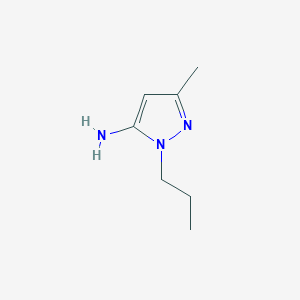

Pyrazole derivatives like 3-methyl-1-propyl-1H-pyrazol-5-amine have been synthesized and characterized extensively. These compounds are known for their unique crystal structures and their potential biological activity against cancer and microbes. For instance, Titi et al. (2020) synthesized various pyrazole derivatives and conducted X-Ray crystal studies alongside bioactivity assessments. The structures of these compounds were confirmed through multiple spectroscopic techniques, and their biological relevance, especially in combating breast cancer and microbes, was highlighted (Titi et al., 2020).

Applications in Heterocyclic Chemistry

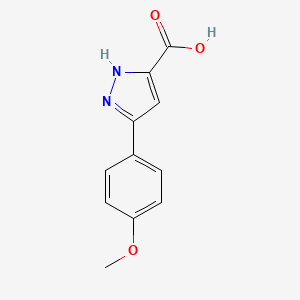

The versatility of this compound is evident in heterocyclic chemistry, where it's used as a key intermediate for synthesizing various complex structures. El‐Mekabaty et al. (2017) detailed the synthesis of functionalized indole-3-yl pyrazole derivatives, emphasizing the compound's role in forming novel pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds. This illustrates the compound's utility in creating pharmacologically interesting structures (El‐Mekabaty et al., 2017).

Catalytic Applications in Organic Synthesis

Further, this compound is pivotal in catalysis, enhancing the efficiency of certain organic reactions. A study by Gunasekaran et al. (2014) showcased the use of 3-methyl-1-aryl-1H-pyrazol-5-amines in l-proline-catalyzed domino reactions. This methodology is crucial for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, highlighting the compound's contribution to creating complex molecules efficiently (Gunasekaran et al., 2014).

Innovative Synthetic Methodologies

Innovative methodologies using this compound have been developed for synthesizing heterocyclic compounds. For instance, Afsar et al. (2018) designed and synthesized novel nanomagnetic catalysts incorporating this compound. These catalysts were then utilized in the preparation of pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in advancing green chemistry and catalysis (Afsar et al., 2018).

Safety and Hazards

Future Directions

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Owing to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name |

5-methyl-2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLJFZYXMFAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360252 |

Source

|

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3524-34-3 |

Source

|

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)